molecular formula C4H10Cl2F2N2 B13469280 4,4-Difluoropyrrolidin-3-amine dihydrochloride

4,4-Difluoropyrrolidin-3-amine dihydrochloride

Cat. No.: B13469280
M. Wt: 195.04 g/mol
InChI Key: LGOSNJDONOOCCT-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidin-3-amine dihydrochloride is a fluorinated cyclic amine salt with the molecular formula C₄H₁₀Cl₂F₂N₂ and a molecular weight of 195.04 g/mol . Structurally, it features a pyrrolidine ring (a five-membered saturated amine ring) substituted with two fluorine atoms at the 4,4-positions and an amine group at position 3. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and chemical research applications. Fluorinated pyrrolidines are valued in drug discovery for their metabolic stability and bioavailability, often serving as building blocks for kinase inhibitors or bioactive molecules.

Properties

Molecular Formula

C4H10Cl2F2N2

Molecular Weight

195.04 g/mol

IUPAC Name

4,4-difluoropyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C4H8F2N2.2ClH/c5-4(6)2-8-1-3(4)7;;/h3,8H,1-2,7H2;2*1H

InChI Key

LGOSNJDONOOCCT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(F)F)N.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4,4-Difluoropyrrolidin-3-amine dihydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve bulk manufacturing processes that include chiral resolution and custom organic synthesis .

Chemical Reactions Analysis

4,4-Difluoropyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated pyrrolidones, while substitution reactions can produce a variety of fluorinated amines.

Scientific Research Applications

4,4-Difluoropyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride
  • Molecular Formula : C₁₀H₁₃F₃N₄·2HCl
  • Molecular Weight : 305.13 g/mol
  • Structural Features : Combines a pyrrolidine ring with a pyrimidine moiety bearing a trifluoromethyl (-CF₃) group.
  • Applications : Used in pharmaceutical and material science research due to its reactivity and selectivity. The trifluoromethyl group enhances lipophilicity compared to the difluoro substitution in the target compound.
  • Key Difference : The larger molecular weight and pyrimidine ring may influence pharmacokinetic properties, such as membrane permeability and target binding affinity .

Cyclic Amine Dihydrochlorides with Heteroaromatic Systems

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
  • Molecular Formula : C₉H₁₃N₃·2HCl
  • Molecular Weight : 236.14 g/mol
  • Structural Features : A pyridine-pyrrolidine hybrid lacking fluorine substituents.
  • Applications: Primarily a research chemical; non-fluorinated structure may limit metabolic stability compared to fluorinated analogs.
4-(Aminomethyl)pyridin-3-amine Dihydrochloride
  • Molecular Formula : C₆H₁₀N₃·2HCl
  • Molecular Weight : 138.10 g/mol
  • Applications: Used as a synthetic intermediate.

Linear Polyamine Dihydrochlorides

Putrescine Dihydrochloride and Cadaverine Dihydrochloride
  • Molecular Formulas :
    • Putrescine: C₄H₁₂N₂·2HCl
    • Cadaverine: C₅H₁₄N₂·2HCl
  • Applications : Standards for biogenic amine analysis in food science .
  • Key Difference : Linear structures lack the conformational rigidity of cyclic amines, leading to distinct chemical reactivity and biological roles (e.g., putrescine is involved in cell proliferation).
Trientine Dihydrochloride
  • Molecular Formula : C₆H₁₈N₄·2HCl
  • Applications : A copper-chelating drug for Wilson’s disease .
  • Contrast : Unlike the target compound, trientine’s linear tetramine structure enables metal ion coordination rather than enzyme inhibition.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Primary Applications
4,4-Difluoropyrrolidin-3-amine dihydrochloride C₄H₁₀Cl₂F₂N₂ 195.04 EN300-43360550* Fluorinated pyrrolidine ring Pharmaceutical building block
N-[(3R)-Pyrrolidin-3-yl]-6-(CF₃)pyrimidin-4-amine dihydrochloride C₁₀H₁₃F₃N₄·2HCl 305.13 N/A Pyrrolidine-pyrimidine hybrid with -CF₃ Drug discovery, material science
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Pyridine-pyrrolidine hybrid Chemical research
Putrescine dihydrochloride C₄H₁₂N₂·2HCl 161.07 P7505 (Sigma) Linear diamine Food analysis standard
Trientine dihydrochloride C₆H₁₈N₄·2HCl 219.16 38260-01-6 Linear tetramine Metal chelation therapy

*Note: EN300-43360550 is a product code; CAS may differ.

Key Findings and Implications

  • Fluorination Impact: The 4,4-difluoro substitution in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride .
  • Salt Form : Dihydrochloride salts improve water solubility, critical for formulation in pharmaceuticals and analytical standards .
  • Structural Rigidity : Cyclic amines like pyrrolidines offer conformational constraints that can improve target binding specificity compared to linear polyamines .

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